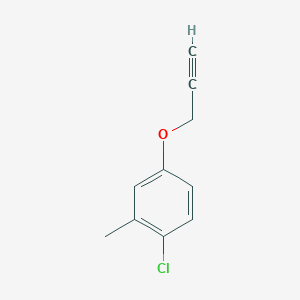
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a methyl group, and a propynyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chlorine atom on the benzene ring is replaced by a propynyloxy group. This reaction often requires a strong base, such as sodium hydroxide, and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely .
化学反応の分析
Types of Reactions
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated benzene derivatives .
科学的研究の応用
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the effects of aromatic compounds on biological systems.
Medicine: It may serve as a precursor for pharmaceuticals or as a model compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- involves its interaction with molecular targets through various pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile adds to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electronic properties of the substituents on the benzene ring .
類似化合物との比較
Similar Compounds
Chlorotoluene: Similar structure but lacks the propynyloxy group.
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a different substituent on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
33133-30-1 |
|---|---|
分子式 |
C10H9ClO |
分子量 |
180.63 g/mol |
IUPAC名 |
1-chloro-2-methyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 |
InChIキー |
VUXGOONBHWGDDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















